2-Fluoro-3,5-dimethoxybenzoic acid
Overview
Description
2-Fluoro-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9FO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with a fluorine atom and two methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,5-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and fluorination reactions are applicable. Industrial production would likely involve large-scale nucleophilic substitution reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents.
Major Products:
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Fluoro-3,5-dimethoxybenzoic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,5-dimethoxybenzoic acid depends on the specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation with palladium catalysts . The fluorine and methoxy groups influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
2-Fluorobenzoic Acid: Lacks the methoxy groups, making it less reactive in certain reactions.
3,5-Dimethoxybenzoic Acid: Lacks the fluorine atom, affecting its chemical behavior and applications.
2,4-Difluoro-3,5-dimethoxybenzoic Acid: Contains an additional fluorine atom, which can further influence its reactivity.
Uniqueness: 2-Fluoro-3,5-dimethoxybenzoic acid is unique due to the combination of fluorine and methoxy substituents, which confer distinct electronic and steric properties. These properties make it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2-fluoro-3,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXGLFJDVUJJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593837 | |
Record name | 2-Fluoro-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651734-59-7 | |
Record name | 2-Fluoro-3,5-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=651734-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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